molecular formula C15H22N2O2 B15065393 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15065393
M. Wt: 262.35 g/mol
InChI Key: KGKXXXAZABPAGU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a high-purity chemical reagent designed for pharmacological and neurobiological research. This compound is built on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure recognized for its significant versatility in medicinal chemistry . The THIQ core is a prominent feature in compounds investigated for targeting the central nervous system and overcoming multidrug resistance in oncology . Researchers value this scaffold for its potential to interact with key biological targets. Notably, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been developed as potent and selective sigma-2 receptor ligands, which are overexpressed in many proliferative cancer cells and are valuable tools for tumor imaging and cancer therapeutics . Furthermore, this structural class has been explored for its antagonistic activity at orexin receptors (OX1), identifying it as a potential mechanism for the treatment of drug addiction . Beyond neuroscience, related tetrahydroisoquinoline compounds demonstrate potent activity in reversing multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp), a crucial efflux pump that diminishes the effectiveness of chemotherapeutic agents . The structural features of this reagent, including the 6,7-dimethoxy motifs and the incorporation of a pyrrolidinyl substituent, make it a sophisticated intermediate for developing novel bioactive molecules. It is intended for use in hit-to-lead optimization, mechanism of action studies, and as a building block in synthetic chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

6,7-dimethoxy-2-pyrrolidin-3-yl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H22N2O2/c1-18-14-7-11-4-6-17(13-3-5-16-9-13)10-12(11)8-15(14)19-2/h7-8,13,16H,3-6,9-10H2,1-2H3

InChI Key

KGKXXXAZABPAGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3CCNC3)OC

Origin of Product

United States

Preparation Methods

Key Steps:

  • Phenylethylamine Preparation :
    • 3-Hydroxybenzaldehyde is protected as a benzyl ether, followed by a Henry reaction with nitromethane to form nitrostyrene intermediates.
    • Reduction with lithium aluminum hydride yields phenylethylamine derivatives.
  • Amide Formation :
    • Coupling with 3,4-dimethoxyphenylacetic acid produces secondary amides.
  • Cyclization :
    • Bischler-Napieralski cyclization using phosphoryl chloride (POCl₃) or P₂O₅ generates 3,4-dihydroisoquinolines.
    • Sodium borohydride reduction yields the saturated tetrahydroisoquinoline core.

Example :

Starting Material Reagents/Conditions Product Yield
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-trifluoromethylphenyl)propionamide POCl₃, reflux, 4h → NaBH₄, MeOH 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline 67%

Introduction of the Pyrrolidin-3-yl Group

The pyrrolidine moiety is introduced via alkylation or reductive amination.

N-Alkylation with Halogenated Intermediates

Pyrrolidin-3-yl groups are incorporated using α-bromoacetamide derivatives or electrophilic alkylating agents:

  • Route a (Patent WO2005118548A1) :
    • Alkylation of 6,7-dimethoxy-1-[2-(6-trifluoromethyl-pyridin-3-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline with α-bromo-phenylacetic acid methyl ester.
    • Hydrolysis and amide coupling with pyrrolidine.

Conditions :

Step Reagents Solvent Temperature Time Yield
1 α-Bromo-phenylacetic acid methyl ester DCM 0°C → RT 12h 72%
2 LiOH, H₂O/THF THF/H₂O RT 24h 85%
3 HATU, pyrrolidine DMF RT 6h 63%

Reductive Amination

Pyrrolidin-3-amine reacts with ketone intermediates under reductive conditions:

  • Example :
    • 6,7-Dimethoxy-2-carbonyl-1,2,3,4-tetrahydroisoquinoline is treated with pyrrolidin-3-amine and sodium cyanoborohydride (NaBH₃CN) in methanol.

Data :

Carbonyl Compound Amine Reducing Agent Yield
6,7-Dimethoxy-2-keto-THIQ Pyrrolidin-3-amine NaBH₃CN 58%

Stereoselective Synthesis via Chiral Catalysis

Enantiomerically pure forms are achieved using chiral Ru(II) catalysts in transfer hydrogenation:

Protocol (Patent WO2005118548A1):

  • Dihydroisoquinoline Preparation :
    • Cyclize N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-trifluoromethylpyridin-3-yl)propionamide to form 3,4-dihydroisoquinoline.
  • Asymmetric Reduction :
    • Use dichloro(p-cymene)ruthenium(II) dimer and chiral ligands (e.g., (1R,2R)-1,2-diphenylethylenediamine derivatives).
    • Hydrogenation with ammonium formate yields >90% enantiomeric excess (ee).

Typical Conditions :

Substrate Catalyst ee
6,7-Dimethoxy-3,4-dihydroisoquinoline Ru(II)-(R,R)-TsDPEN 92%

Petasis Reaction and Pomeranz-Fritsch-Bobbitt Cyclization

A modern approach combines Petasis and Pomeranz-Fritsch-Bobbitt reactions for chiral control:

  • Petasis Reaction :
    • React 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and pyrrolidin-3-amine to form a morpholinone intermediate.
  • Cyclization :
    • Treat with concentrated HCl to induce Pomeranz-Fritsch-Bobbitt cyclization, forming the tetrahydroisoquinoline core with the pyrrolidine group.

Data :

Step Reagents Yield
1 Petasis reaction 74%
2 HCl, reflux 68%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Bischler-Napieralski High scalability Requires harsh conditions 50–75%
Chiral Hydrogenation Excellent enantioselectivity (>90%) Costly catalysts 60–85%
Petasis-Pomeranz-Fritsch Modular, chiral control Multi-step, moderate yields 65–74%

Functionalization and Purification

Post-synthetic modifications include:

  • Demethylation : BBr₃ in DCM removes methoxy groups for further derivatization.
  • Chromatography : Silica gel chromatography (hexane/EtOAc) purifies intermediates.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds.

Scientific Research Applications

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in the Tetrahydroisoquinoline Family

Table 1: Key Structural Derivatives and Their Modifications
Compound Name Substituent at Position 2 Key Structural Features Biological Targets/Activities
6,7-Dimethoxy-2-(pyrrolidin-3-yl)-THIQ Pyrrolidin-3-yl Flexible pyrrolidine ring, methoxy groups at 6,7 Potential sigma receptor/P-gp modulation (inferred from analogs)
MC18 [(E)-6,7-Dimethoxy-2-(tetralin-propenyl)-THIQ] Tetralin-propenyl Extended conjugation with tetralin moiety P-gp inhibitor; 4× higher target organ uptake vs. 11C-tariquidar
Compound 7h [6,7-Dimethoxy-2-(triazol-phenethyl)-THIQ] Triazol-phenethyl Triazole ring for π-π interactions P-gp-mediated MDR reversal (EC50 = 127.5 nM)
F397 [6,7-Dimethoxy-2-(fluorophenyl-indol-butyl)-THIQ] Fluorophenyl-indol-butyl Bulky fluorophenyl-indole group MRP1 modulation; collateral sensitization in MDR cancer
SIS3 [6,7-Dimethoxy-2-(pyrrolo-pyridin-enoyl)-THIQ] Pyrrolo-pyridin-enoyl Rigid enoyl-pyrrolopyridine Selective Smad3 inhibition; TGF-β1/EMT pathway suppression

Pharmacological and Mechanistic Differences

P-gp Modulation
  • MC18 : Demonstrated superior in vivo uptake in PET studies compared to tariquidar and elacridar, attributed to its tetralin moiety enhancing blood-brain barrier penetration .
  • Compound 7h : Exhibits prolonged (>24 h) MDR reversal in leukemia cells due to triazole-mediated stabilization of P-gp interactions .
  • 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-THIQ: While untested, its pyrrolidine group may mimic the amine-rich pharmacophores of known P-gp inhibitors like verapamil .
Sigma Receptor Activity
  • F397 and F421: THIQ derivatives with fluorophenyl-indole substituents show nanomolar affinity for sigma-2 receptors and MRP1 modulation, suggesting dual targeting in cancer .
  • 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-THIQ : The pyrrolidine ring may enhance sigma-1 receptor binding, similar to N-alkylated THIQs in neuropsychiatric studies .
Neurotoxicity and MAO Interactions
  • N-Methyl-THIQ Derivatives: Endogenous N-methylation of THIQ analogs generates neurotoxic isoquinolinium ions via MAO-B, implicated in Parkinson’s disease .
  • 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-THIQ: Methoxy groups may reduce MAO-B oxidation liability compared to unmethylated analogs like salsolinol .

Key Research Findings and Clinical Implications

  • Anticancer Potential: THIQ derivatives like Compound 7h and F397 are promising for overcoming chemotherapy resistance via P-gp/MRP1 modulation .
  • Neuroprotection vs. Neurotoxicity : N-methylation studies highlight the dual role of THIQs as neuroprotectants (at low doses) or neurotoxins (via MAO-B oxidation) .
  • Synthetic Challenges : Scalable synthesis of pyrrolidine-substituted THIQs requires optimization of N-alkylation and ring-closure steps, as seen in and .

Biological Activity

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family. Its unique structure includes a tetrahydroisoquinoline core with two methoxy groups at the 6 and 7 positions and a pyrrolidine ring at the 2 position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure

The compound's chemical formula is C14H19N1O2C_{14}H_{19}N_{1}O_{2}, and it exhibits the following structural features:

  • Tetrahydroisoquinoline core : Provides a scaffold for various biological interactions.
  • Methoxy groups : Located at positions 6 and 7, influencing its reactivity and biological properties.
  • Pyrrolidine ring : Enhances its interaction capabilities with biological targets.

Inhibition of Deoxyribonuclease I (DNase I)

Research indicates that this compound exhibits significant inhibitory activity against DNase I. The reported IC₅₀ values suggest that this compound can effectively inhibit the enzyme's activity, which is crucial for various cellular processes including DNA degradation.

Neuropharmacological Potential

Given its structural similarity to known psychoactive compounds, this tetrahydroisoquinoline derivative shows promise in neuropharmacology. Preliminary studies indicate potential applications in treating neurological disorders, although detailed mechanisms of action remain to be fully elucidated.

Interaction Studies

The compound can engage in various molecular interactions, which may include:

  • Enzyme inhibition : Targeting specific enzymes involved in cellular pathways.
  • Receptor modulation : Potentially acting on neurotransmitter receptors due to its structural characteristics.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinoline core with methoxy groupsDNase I inhibitionLacks pyrrolidine substitution
1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-oneSimilar core structureModerate DNase I inhibitionContains a ketone group
6-Methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy group at position 6 onlyLimited biological dataLess complex than target compound

The unique combination of the pyrrolidine ring and specific methoxy substitutions in this compound contributes to its distinct biological profile and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common method includes the condensation of 6,7-dimethoxy-1-tetralone with pyrrolidine under acidic conditions. The reaction generally requires strong acids such as hydrochloric or sulfuric acid and is performed under heat to facilitate product formation.

Industrial Production Techniques

In an industrial context, continuous flow reactors may be employed to optimize reaction conditions and improve yields. The use of catalysts and advanced purification techniques can enhance overall production efficiency.

Study on Biological Evaluation

A recent study evaluated the biological activity of various tetrahydroisoquinoline derivatives. Among these compounds, those containing similar structural motifs to this compound demonstrated significant activity against mycobacterium tuberculosis (MTB), highlighting the potential for this class of compounds in antimicrobial applications .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinities of this compound with various biological targets. These studies suggest that the compound may effectively interact with specific enzyme active sites and modulate their activities .

Q & A

Basic: What are the standard synthetic routes for 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: Preparation of the tetrahydroisoquinoline core via cyclization of phenethylamine derivatives under acidic or basic conditions.
  • Step 2: Functionalization of the pyrrolidine moiety at position 2. Evidence suggests using coupling agents (e.g., EDC/HOBt) to introduce the pyrrolidin-3-yl group .
  • Key Conditions: Reactions often employ polar aprotic solvents (DMSO, DMF) with bases like potassium carbonate to facilitate substitution .

Basic: How is the compound characterized structurally?

Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify methoxy groups (δ ~3.8–4.0 ppm for OCH3_3) and the pyrrolidine ring protons (δ ~1.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 317.16 for C16_{16}H21_{21}N2_2O2_2) .
  • Infrared (IR) Spectroscopy: Peaks at ~1600 cm1^{-1} (C=N stretching) and ~1250 cm1^{-1} (C-O of methoxy groups) validate functional groups .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer:
Yield optimization involves:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of intermediates .
  • Catalyst Use: Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps, though excess catalyst can lead to side reactions .
  • Temperature Control: Maintaining 80–100°C during cyclization improves ring closure efficiency .
  • Purification: Flash chromatography with gradients of ethyl acetate/hexane isolates the product from byproducts .

Advanced: How are deuterated analogs (e.g., 6,7-D6_66​-dimethoxy derivatives) used in analytical method validation?

Methodological Answer:
Deuterated analogs serve as internal standards in mass spectrometry and NMR:

  • Quantitative Analysis: Spiking deuterated compounds into samples enables isotope dilution for precise quantification .
  • Metabolic Studies: Tracking deuterium labels helps elucidate metabolic pathways in vitro .
  • Regulatory Compliance: Deuterated standards meet FDA/EMA requirements for method validation in drug development .

Advanced: How can contradictions in reported biological activities of isoquinoline derivatives be resolved?

Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. Strategies include:

  • Structural Comparisons: Minor substitutions (e.g., methoxy vs. hydroxyl groups) drastically alter receptor binding. For example, 6,7-dimethoxy groups enhance lipophilicity, affecting blood-brain barrier penetration .
  • Assay Standardization: Replicating studies under identical conditions (pH, cell lines) reduces variability. For instance, using HEK293 cells for receptor-binding assays ensures consistency .
  • Computational Modeling: Molecular docking predicts binding affinities to explain activity differences across derivatives .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies involve:

  • Analog Synthesis: Modifying the pyrrolidine ring (e.g., substituting with piperidine) or methoxy groups to test activity changes .
  • Pharmacophore Mapping: Identifying critical moieties (e.g., the tetrahydroisoquinoline core) via 3D-QSAR models .
  • Biological Testing: Parallel screening against targets (e.g., serotonin receptors, kinases) links structural features to activity .

Advanced: How can researchers address solubility challenges in in vitro assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤1% v/v) to solubilize the compound without cytotoxicity .
  • pH Adjustment: Buffered solutions (pH 7.4) enhance solubility of protonatable amines in the pyrrolidine ring .
  • Liposomal Encapsulation: Formulating with phosphatidylcholine improves aqueous dispersion for cell-based studies .

Basic: What are the known biological targets of this compound?

Methodological Answer:
Preliminary studies suggest activity against:

  • Adrenergic Receptors: Binds α2_2-adrenergic receptors due to structural similarity to clonidine analogs .
  • Monoamine Oxidase (MAO): The tetrahydroisoquinoline core inhibits MAO-B, relevant in neurodegenerative disease research .
  • Antimicrobial Targets: Methoxy groups enhance activity against Gram-positive bacteria in MIC assays .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Software like SwissADME estimates logP (lipophilicity) and blood-brain barrier permeability .
  • CYP450 Metabolism: Schrödinger’s BioLuminate models interactions with cytochrome P450 enzymes to predict metabolic stability .
  • Solubility Analysis: COSMO-RS calculates solubility in diverse solvents based on molecular charge distribution .

Advanced: How can researchers validate the compound’s purity for publication?

Methodological Answer:

  • HPLC-UV/HRMS: Purity ≥95% confirmed by HPLC (C18 column, acetonitrile/water gradient) with HRMS validation .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .
  • NMR Purity: Absence of extraneous peaks in 1^1H NMR (e.g., solvent residues) ensures sample integrity .

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